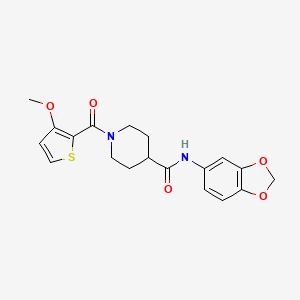![molecular formula C16H28N4O2 B7058666 Tert-butyl 4-[(2-propylpyrazol-3-yl)amino]piperidine-1-carboxylate](/img/structure/B7058666.png)
Tert-butyl 4-[(2-propylpyrazol-3-yl)amino]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[(2-propylpyrazol-3-yl)amino]piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester group and an amino group linked to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(2-propylpyrazol-3-yl)amino]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole is then alkylated with a propyl halide to introduce the propyl group at the 2-position.
Coupling with Piperidine: The alkylated pyrazole is coupled with piperidine-1-carboxylate under basic conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Tert-butyl Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the ester, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated pyrazole derivatives, while reduction could produce alcohols from the ester group.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[(2-propylpyrazol-3-yl)amino]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study the interactions of pyrazole-containing molecules with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Medicinally, this compound could be explored for its potential pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic activities, suggesting that this compound might exhibit similar effects.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(2-propylpyrazol-3-yl)amino]piperidine-1-carboxylate would depend on its specific biological target. Generally, pyrazole derivatives interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used in PROTAC development for targeted protein degradation.
Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Another piperidine derivative used in similar applications.
Uniqueness
Tert-butyl 4-[(2-propylpyrazol-3-yl)amino]piperidine-1-carboxylate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
tert-butyl 4-[(2-propylpyrazol-3-yl)amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c1-5-10-20-14(6-9-17-20)18-13-7-11-19(12-8-13)15(21)22-16(2,3)4/h6,9,13,18H,5,7-8,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHIHCFZNGSOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)NC2CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Azetidin-1-yl-[4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]methanone](/img/structure/B7058583.png)
![4-fluoro-N-methyl-N-[(3-methylthiophen-2-yl)methyl]-3-(propan-2-ylsulfamoyl)benzamide](/img/structure/B7058586.png)

![1-N-[(3-ethyl-5-methoxy-1-methylpyrazol-4-yl)methyl]-3-N-methylpiperidine-1,3-dicarboxamide](/img/structure/B7058599.png)
![N'-(3-bromo-4-chlorophenyl)-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]oxamide](/img/structure/B7058605.png)
![6-[3-[5-(Trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carbonyl]pyridine-3-carboxamide](/img/structure/B7058623.png)
![N-(2-phenylsulfanylphenyl)-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]acetamide](/img/structure/B7058634.png)


![1-N'-[1-[2-(dimethylamino)ethyl]pyrazol-3-yl]-1-N-methylcyclopropane-1,1-dicarboxamide](/img/structure/B7058648.png)
![2-morpholin-4-yl-N-[2-(1H-pyrrol-2-yl)ethyl]acetamide](/img/structure/B7058652.png)
![1-[1-(2-Methylprop-2-enyl)piperidin-4-yl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B7058672.png)
![N-[[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]-1,3-dihydroisoindole-2-carboxamide](/img/structure/B7058673.png)
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,3-dihydroisoindole-2-carboxamide](/img/structure/B7058684.png)
